N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to the thiophene ring, along with a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted thiophene with phenylacetyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methoxybenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2-diphenylacetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N2OS |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2OS/c1-3-13-11(2)20-16(14(13)10-17)18-15(19)9-12-7-5-4-6-8-12/h4-8H,3,9H2,1-2H3,(H,18,19) |
InChI Key |
WKGHMMPNHFONNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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